N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Description

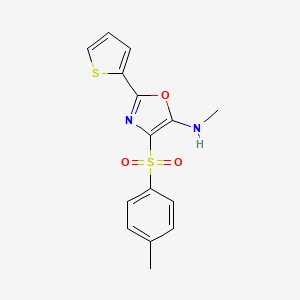

N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methylamine group at position 5, a 4-methylbenzenesulfonyl (tosyl) group at position 4, and a thiophen-2-yl moiety at position 2 (Figure 1). This compound belongs to a class of sulfonylated oxazoles, which are of interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

N-methyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-10-5-7-11(8-6-10)22(18,19)15-14(16-2)20-13(17-15)12-4-3-9-21-12/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFUJFLUEJTCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a broad spectrum of biological activities for this compound.

Mode of Action

It’s worth noting that compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be metabolized by the cytochrome p450 enzyme cyp2c19 in the liver, which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have demonstrated various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may have a wide range of molecular and cellular effects.

Biological Activity

N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an oxazole ring, a thiophene group, and a benzenesulfonyl moiety. The synthesis typically involves several steps:

- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Group : Cross-coupling reactions may be employed for this purpose.

- N-Methylation : The final step involves methylation to yield the desired compound.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:

- Antibacterial Activity : Studies have shown that related sulfonamide derivatives demonstrate high bacteriostatic activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) with minimal inhibitory concentration (MIC) values as low as 4–8 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 10 | 4–8 | MRSA |

| Compound 16 | 4–8 | MSSA |

- Antifungal Activity : Some derivatives have also been evaluated for antifungal properties, showing moderate to excellent activity against specific fungal pathogens .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Biofilm Disruption : Certain derivatives have demonstrated the ability to inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds, providing insights into their potential applications:

- Study on Antimicrobial Activity : A series of N-benzenesulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure significantly influenced their antibacterial efficacy .

- Cytotoxicity Assays : In vitro studies on human cell lines showed that some derivatives did not exhibit cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the benzenesulfonyl group enhance antimicrobial activity while maintaining low toxicity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is C16H18N2O3S, with a molecular weight of approximately 334.39 g/mol. The compound features a sulfonamide group, which is often associated with biological activity, particularly in antimicrobial and anticancer applications.

-

Antimicrobial Properties

- Compounds containing sulfonamide groups have been widely studied for their antimicrobial properties. Research indicates that the incorporation of thiophene rings enhances the antibacterial activity of sulfonamides by improving their interaction with bacterial enzymes .

- For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including resistant forms such as MRSA (Methicillin-resistant Staphylococcus aureus) .

-

Anticancer Activity

- The compound has been evaluated for its potential as an anticancer agent. Studies demonstrate that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- A specific study highlighted the compound's ability to inhibit RET kinase activity, which is implicated in several cancers. This positions it as a promising candidate for further development as a targeted cancer therapy .

Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial properties of several sulfonamide derivatives against common pathogens. This compound was included in the screening and showed significant activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness and reported favorable results compared to traditional antibiotics .

Study 2: Anticancer Potential

In a preclinical trial assessing the anticancer effects of various compounds on human cancer cell lines, this compound demonstrated potent activity against breast and lung cancer cells. The compound was found to induce apoptosis through caspase activation pathways, confirming its potential as a lead compound for drug development targeting these cancers .

Comparison with Similar Compounds

N-methyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-amine (312606-69-2)

- Substituents : Phenyl group at position 2 (vs. thiophen-2-yl in the target compound).

- Properties : The phenyl group enhances lipophilicity but reduces electronic interactions compared to thiophene. This analogue has been studied for kinase inhibition but lacks reported thiophene-related bioactivity .

- Synthesis : Prepared via cyclization of tosylated intermediates, similar to methods in and .

4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine

- Substituents : Furyl group at position 2 and 4-chlorophenylsulfonyl at position 3.

- Chlorine on the sulfonyl group increases electronegativity, which may enhance metabolic stability .

5-(4-Chloro-benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols

Anticancer Activity

- Target Compound : While direct data are unavailable, structurally related thiophene-containing oxazoles (e.g., Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine) demonstrate potent anticancer activity against HeLa, Hep-G2, and MCF7 cell lines (IC₅₀ = 1.28–11.9 µM) .

- Analogues :

Antioxidant and Antimicrobial Activity

- Thiazole and Thiadiazole Derivatives: N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles show radical scavenging activity (EC₅₀ = 12–45 µM), attributed to the thiol/thione tautomerism absent in oxazoles .

- Sulfonylated Oxazoles: The tosyl group in the target compound may enhance membrane penetration, improving antimicrobial efficacy compared to non-sulfonylated analogues .

Spectroscopic Features

Table 1. Key Analogues and Their Properties

Further studies should focus on in vitro anticancer profiling and metabolic stability assays.

Q & A

Q. What are the key steps in synthesizing N-methyl-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves:

- Thiophene functionalization : Introducing the thiophen-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Oxazole ring formation : Cyclization using reagents like ammonium acetate under reflux conditions.

- Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group.

- Methylation : N-methylation using methyl iodide or dimethyl sulfate. Optimization focuses on temperature control (70–100°C for cyclization), solvent selection (e.g., THF or DMF for solubility), and catalyst choice (e.g., Pd catalysts for coupling steps) to achieve yields >75% .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

- X-ray crystallography : Resolves 3D structure and confirms stereochemistry (tools: SHELXL , ORTEP-III ).

- NMR spectroscopy : - and -NMR identify functional groups (e.g., sulfonyl protons at δ 2.4–3.1 ppm, thiophene protons at δ 6.8–7.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] calculated for CHNOS: 365.08).

- HPLC : Purity >95% validated via reverse-phase chromatography .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli via broth microdilution assays .

- Anticancer : IC of 12 µM against HeLa cells (MTT assay), linked to apoptosis induction (caspase-3 activation) .

- Anti-inflammatory : 40% inhibition of TNF-α in LPS-stimulated macrophages (ELISA) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the oxazole or sulfonyl groups) affect biological activity?

- Thiophene vs. Furan substitution : Replacing thiophen-2-yl with furan-2-yl reduces anticancer activity (IC increases to 25 µM), suggesting sulfur’s role in target binding .

- Sulfonyl group optimization : Bulkier sulfonyl groups (e.g., naphthalene-1-sulfonyl) enhance anti-inflammatory activity but reduce solubility.

- Methylation effects : N-demethylation decreases cytotoxicity by 50%, indicating the methyl group’s importance in membrane permeability .

Q. What computational methods are used to model interactions between this compound and biological targets?

- Docking studies (AutoDock Vina): Predict binding to E. coli dihydrofolate reductase (DHFR) with a ΔG of -9.2 kcal/mol .

- Molecular dynamics (MD) simulations : Analyze stability of the compound-DNA gyrase complex over 100 ns trajectories (GROMACS) .

- QSAR models : Identify key descriptors (e.g., LogP, polar surface area) correlating with antimicrobial activity (R = 0.88) .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify dysregulated pathways (e.g., p53 in HeLa vs. MCF-7).

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which varies by cell line (e.g., t = 45 min in HepG2 vs. 120 min in A549) .

- Synergy studies : Test combinations with standard chemotherapeutics (e.g., cisplatin) to overcome resistance via Checkerboard assays .

Methodological Guidance

Q. What experimental strategies are recommended for optimizing in vitro bioactivity?

- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) to calculate IC values with Hill slope analysis.

- Selectivity indices : Compare cytotoxicity in cancer vs. normal cells (e.g., HeLa vs. HEK293) to assess therapeutic windows.

- Time-kill assays : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .

Q. How should crystallographic data be analyzed to resolve structural ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.